molecular formula C22H22IN3O3 B1678792 Methanone, (2-iodo-5-nitrophenyl)(1-(((2R)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)- CAS No. 444912-51-0

Methanone, (2-iodo-5-nitrophenyl)(1-(((2R)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-

Cat. No.: B1678792
CAS No.: 444912-51-0
M. Wt: 503.3 g/mol
InChI Key: ZUHIXXCLLBMBDW-MRXNPFEDSA-N
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Description

The compound Methanone, (2-iodo-5-nitrophenyl)(1-(((2R)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)- (CAS RN: 444912-48-5), commonly referred to as AM1241, is a synthetic cannabinoid receptor modulator. Its molecular formula is C₂₂H₂₂IN₃O₃, with a molecular weight of 503.333 g/mol . Structurally, it features:

  • A 2-iodo-5-nitrophenyl group at the methanone position.
  • A 1H-indol-3-yl moiety substituted with a (2R)-1-methyl-2-piperidinylmethyl chain.

AM1241 is a selective cannabinoid receptor type 2 (CB2R) agonist, extensively studied for its neuroprotective and anti-inflammatory properties in preclinical models . Its stereochemistry (R-configuration at the piperidine ring) is critical for receptor binding specificity .

Properties

IUPAC Name

(2-iodo-5-nitrophenyl)-[1-[[(2R)-1-methylpiperidin-2-yl]methyl]indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHIXXCLLBMBDW-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC[C@@H]1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126641
Record name (2-Iodo-5-nitrophenyl)[1-[[(2R)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444912-51-0
Record name (2-Iodo-5-nitrophenyl)[1-[[(2R)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444912-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-1241, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Iodo-5-nitrophenyl)[1-[[(2R)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-1241, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21G7WK6F7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Methanone, specifically the compound known as (2-iodo-5-nitrophenyl)(1-(((2R)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-, is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a methanone functional group, characterized by a carbonyl group (C=O) bonded to an aromatic system. The presence of iodine and nitro substituents on the aromatic ring, along with a piperidine-linked indole structure, contributes to its unique reactivity and potential biological effects.

Molecular Formula

  • Molecular Formula : C22H22IN3O3
  • CAS Number : 444912-51-0

Biological Activities

Research indicates that methanone derivatives exhibit a range of biological activities, including:

  • Neuroactive Effects : The piperidine moiety suggests potential interactions with neurotransmitter systems, indicating possible applications in neuropharmacology.
  • Cannabinoid Receptor Agonism : This compound acts as an agonist at human CB2 receptors, which may have implications for pain management and appetite stimulation .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
Neuroactive EffectsInteraction with neurotransmitter systems
CB2 Receptor AgonismPain management and appetite stimulation
Antimicrobial ActivityPotential inhibition of bacterial growth

Synthesis Methods

The synthesis of this compound can be approached through various methods that involve the reaction of starting materials containing the requisite functional groups. The complexity of synthesizing such a multifaceted compound is highlighted by the need for specific reagents and conditions.

Common Synthetic Routes

  • Formation of Indole Derivatives : Utilizing indole as a precursor and modifying it with piperidine derivatives.
  • Introduction of Nitro and Iodo Groups : Employing electrophilic aromatic substitution reactions to introduce nitro and iodo substituents onto the aromatic ring.

Case Studies

Several studies have investigated the biological activity of methanone derivatives:

  • Neuropharmacological Applications :
    • A study highlighted the neuroactive properties of similar compounds, suggesting their potential use in treating neurological disorders.
  • Antimicrobial Properties :
    • Research indicated that related compounds exhibited significant antimicrobial activity against various bacterial strains, demonstrating the potential for methanone derivatives in developing new antibiotics.

Interaction Studies

Understanding the interactions between methanone and biological targets is crucial for evaluating its therapeutic potential. Studies have focused on its binding affinity with cannabinoid receptors and other neurotransmitter systems.

Table 2: Comparative Binding Affinities

Compound NameBinding Affinity (Ki)Target Receptor
(R)-AM124120 nMHuman CB2 Receptor
Similar Piperidine Derivative15 nMRat CB2 Receptor

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Related Compounds

Structural Analogues with Aryl Substituent Variations

(2-Iodophenyl)[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]-methanone
  • Key Differences : Lacks the 5-nitro group on the phenyl ring.
  • Pharmacology : Retains CB2 affinity but with reduced selectivity due to the absence of the electron-withdrawing nitro group, which may alter binding kinetics .
2-(2-Methoxyphenyl)-1-[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]ethanone (CAS RN: 1345970-43-5)
  • Key Differences : Replaces the 2-iodo-5-nitrophenyl group with a 2-methoxyphenyl moiety.
(2-Methyl-1-pentyl-1H-indol-3-yl)(1-naphthyl)methanone (JWH-007-d9)
  • Key Differences : Substitutes the phenyl group with a naphthyl ring and replaces the piperidinylmethyl chain with a pentyl group.
  • Pharmacology : Acts as a CB1/CB2 dual agonist with psychoactive effects, contrasting AM1241’s CB2 selectivity .

Analogues with Modified Piperidinylmethyl Chains

Methanone, [1-[[(2R)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]-1-naphthalenyl (CAS RN: 134959-64-1)
  • Key Differences : Retains the (2R)-piperidinylmethyl chain but replaces the iodonitrophenyl group with a naphthalenyl group.
  • Pharmacology : Exhibits mixed CB1/CB2 activity, emphasizing the role of the 2-iodo-5-nitrophenyl group in AM1241’s CB2 selectivity .
(2,3-Dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone (GW405833)
  • Key Differences : Uses a morpholine-ethyl side chain and dichlorophenyl group.
  • Pharmacology : A potent CB2 agonist but with distinct pharmacokinetics due to the morpholine moiety’s polar nature .

Pharmacological and Analytical Comparisons

Table 1: Key Parameters of AM1241 and Analogues
Compound Molecular Formula Molecular Weight Key Substituents Receptor Affinity Notable Activity
AM1241 C₂₂H₂₂IN₃O₃ 503.333 2-iodo-5-nitrophenyl, (2R)-piperidinylmethyl CB2-selective agonist Neuroprotective, anti-inflammatory
JWH-015 C₂₃H₂₃NO 329.44 Naphthyl, pentyl CB2 > CB1 agonist Psychoactive
2-Methoxyphenyl analogue C₂₃H₂₅N₂O₂ 377.46 2-methoxyphenyl, piperidinylmethyl Unreported CB2 affinity Enhanced lipophilicity
GW405833 C₂₃H₂₄Cl₂N₂O₂ 455.35 2,3-dichlorophenyl, morpholine-ethyl CB2 agonist Anti-hyperalgesic
Analytical Techniques :
  • AM1241 and its analogues are characterized via high-resolution mass spectrometry (HRMS) , NMR spectroscopy , and X-ray crystallography .
  • The iodo and nitro groups in AM1241 provide distinct UV-Vis and MS/MS fragmentation patterns, aiding forensic identification .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 5-nitro and 2-iodo substituents in AM1241 enhance CB2 binding through electrostatic interactions, absent in methoxy or naphthyl analogues .
  • Stereochemistry : The (2R)-piperidinylmethyl chain optimizes receptor fit; racemic mixtures show reduced potency .
  • Side Chain Modifications : Piperidine vs. morpholine chains alter solubility and blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, (2-iodo-5-nitrophenyl)(1-(((2R)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-
Reactant of Route 2
Reactant of Route 2
Methanone, (2-iodo-5-nitrophenyl)(1-(((2R)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-

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